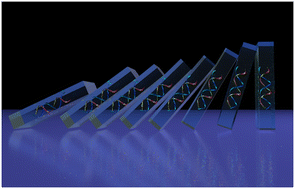Micropillar enhanced FRET-CRISPR biosensor for nucleic acid detection†
Lab on a Chip Pub Date: 2023-11-20 DOI: 10.1039/D3LC00780D
Abstract
CRISPR technology has gained widespread adoption for pathogen detection due to its exceptional sensitivity and specificity. Although recent studies have investigated the potential of high-aspect-ratio microstructures in enhancing biochemical applications, their application in CRISPR-based detection has been relatively rare. In this study, we developed a FRET-based biosensor in combination with high-aspect-ratio microstructures and Cas12a-mediated trans-cleavage for detecting HPV 16 DNA fragments. Remarkably, our results show that micropillars with higher density exhibit superior molecular binding capabilities, leading to a tenfold increase in detection sensitivity. Furthermore, we investigated the effectiveness of two surface chemical treatment methods for enhancing the developed FRET assay. A simple and effective approach was also developed to mitigate bubble generation in microfluidic devices, a crucial issue in biochemical reactions within such devices. Overall, this work introduces a novel approach using micropillars for CRISPR-based viral detection and provides valuable insights into optimizing biochemical reactions within microfluidic devices.


Recommended Literature
- [1] Reconfigurable OR and XOR logic gates based on dual responsive on–off–on micromotors†
- [2] Structural variations in metal complexes of a tertiary α-hydroxyoxime†
- [3] The Preparation of Chitin Oligosaccharides
- [4] High-performance extraction of alkaloids using aqueous two-phase systems with ionic liquids†
- [5] Triplex molecular beacons for sensitive recognition of melamine based on abasic-site-containing DNA and fluorescent silver nanoclusters†
- [6] Visible light-induced nuclease activity of a ternary mono-phenanthroline copper(ii) complex containing l-methionine as a photosensitizer
- [7] Curcumin-loaded metal oxide aerogels: supercritical drying and stability†
- [8] An evaluation of coating materials used on piezoelectric crystals for the determination of dimethylsulfide (DMS) and its oxidation products in liquefied petroleum gas (LPG)
- [9] PPEGMEMA-based cationic copolymers designed for layer-by-layer assembly†
- [10] Considering the hexad of learning domains in the laboratory to address the overlooked aspects of chemistry education and fragmentary approach to assessment of student learning

Journal Name:Lab on a Chip
Research Products
-
CAS no.: 16742-48-6
-
CAS no.: 16514-83-3
-
CAS no.: 131864-71-6









